molecular formula C18H31ClN2O2 B1496238 n-Carbobenzoxy-1,10-diaminodecane hydrochloride CAS No. 1051420-13-3

n-Carbobenzoxy-1,10-diaminodecane hydrochloride

Cat. No.: B1496238
CAS No.: 1051420-13-3
M. Wt: 342.9 g/mol
InChI Key: XDIZWAPVTINSPI-UHFFFAOYSA-N
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Description

n-Carbobenzoxy-1,10-diaminodecane hydrochloride is a chemical compound with the molecular formula C18H30N2O2·HCl. It is a white to almost white powder with a melting point of 175-179°C. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Carbobenzoxy-1,10-diaminodecane hydrochloride typically involves the reaction of 1,10-diaminodecane with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction, the product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may also include additional purification steps such as column chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: n-Carbobenzoxy-1,10-diaminodecane hydrochloride can undergo various chemical reactions, including:

  • Hydrolysis: : The carbobenzoxy (Cbz) group can be removed by hydrolysis under acidic or basic conditions.

  • Reduction: : The compound can be reduced to remove the carbobenzoxy group, resulting in the free amine.

  • Substitution: : The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:
  • Hydrolysis: : Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

  • Reduction: : Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

  • Substitution: : Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed:
  • Hydrolysis: : Removal of the Cbz group results in 1,10-diaminodecane.

  • Reduction: : Formation of the free amine derivative.

  • Substitution: : Formation of various substituted amine derivatives depending on the electrophile used.

Scientific Research Applications

n-Carbobenzoxy-1,10-diaminodecane hydrochloride is widely used in scientific research due to its versatility. It is employed in the synthesis of peptides and other bioactive molecules. Its ability to protect amine groups during synthesis makes it valuable in organic chemistry and medicinal chemistry. Additionally, it is used in the study of enzyme inhibitors and as a building block for the development of new pharmaceuticals.

Mechanism of Action

The mechanism by which n-Carbobenzoxy-1,10-diaminodecane hydrochloride exerts its effects depends on the specific application. In peptide synthesis, it acts as a protecting group for amines, preventing unwanted reactions during the coupling of amino acids. The Cbz group is later removed to reveal the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

n-Carbobenzoxy-1,10-diaminodecane hydrochloride is similar to other carbobenzoxy derivatives used in peptide synthesis, such as n-Carbobenzoxy-glycine and n-Carbobenzoxy-alanine. its longer alkyl chain distinguishes it from these shorter-chain analogs, providing unique properties and applications.

List of Similar Compounds

  • n-Carbobenzoxy-glycine

  • n-Carbobenzoxy-alanine

  • n-Carbobenzoxy-lysine

  • n-Carbobenzoxy-serine

Properties

IUPAC Name

benzyl N-(10-aminodecyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2.ClH/c19-14-10-5-3-1-2-4-6-11-15-20-18(21)22-16-17-12-8-7-9-13-17;/h7-9,12-13H,1-6,10-11,14-16,19H2,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIZWAPVTINSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051420-13-3
Record name N-Carbobenzoxy-1,10-diaminodecane Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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